molecular formula C16H19ClN2O3 B5149381 N-(5-tert-butyl-3-isoxazolyl)-2-(2-chlorophenoxy)propanamide

N-(5-tert-butyl-3-isoxazolyl)-2-(2-chlorophenoxy)propanamide

Cat. No. B5149381
M. Wt: 322.78 g/mol
InChI Key: KASLFEFWXMZFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-2-(2-chlorophenoxy)propanamide, commonly known as Cl-IB-MECA, is a selective agonist for the adenosine A3 receptor. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Cl-IB-MECA has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of Cl-IB-MECA is in cancer treatment. Studies have shown that Cl-IB-MECA can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Cl-IB-MECA has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer.
Cl-IB-MECA has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis, asthma, and colitis. Furthermore, Cl-IB-MECA has been shown to have neuroprotective effects, making it a potential therapy for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

Cl-IB-MECA selectively binds to the adenosine A3 receptor, which is expressed in various cells and tissues, including cancer cells, immune cells, and the central nervous system. Activation of the adenosine A3 receptor by Cl-IB-MECA leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, the activation of phospholipase C, and the modulation of ion channels. These signaling events ultimately lead to the biological effects of Cl-IB-MECA, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
Cl-IB-MECA has been shown to have various biochemical and physiological effects. In cancer cells, Cl-IB-MECA can induce apoptosis, inhibit cell proliferation, and reduce the expression of pro-inflammatory cytokines. In immune cells, Cl-IB-MECA can modulate the production of cytokines and chemokines, leading to anti-inflammatory effects. In the central nervous system, Cl-IB-MECA can protect neurons from oxidative stress and inflammation, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of Cl-IB-MECA is its selectivity for the adenosine A3 receptor, which reduces the potential for off-target effects. Additionally, Cl-IB-MECA has been shown to be stable in various experimental conditions, making it a reliable tool for scientific research. However, one of the limitations of Cl-IB-MECA is its relatively low solubility, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for the research on Cl-IB-MECA. One area of interest is the development of novel formulations of Cl-IB-MECA to improve its solubility and bioavailability. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of Cl-IB-MECA. Finally, the potential therapeutic applications of Cl-IB-MECA in other diseases, such as cardiovascular disease and diabetes, warrant further investigation.
Conclusion:
In conclusion, Cl-IB-MECA is a selective agonist for the adenosine A3 receptor with potential therapeutic applications in various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive target for scientific research. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop novel formulations to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of Cl-IB-MECA involves the reaction of 5-tert-butyl-3-isoxazolylamine with 2-chlorophenoxyacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography. This method yields Cl-IB-MECA with high purity and good yield.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-10(21-12-8-6-5-7-11(12)17)15(20)18-14-9-13(22-19-14)16(2,3)4/h5-10H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASLFEFWXMZFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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